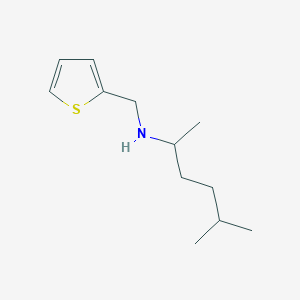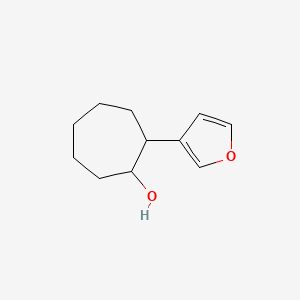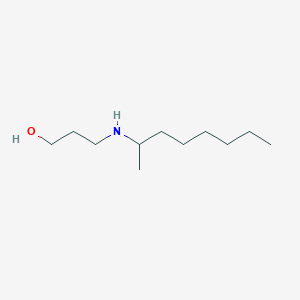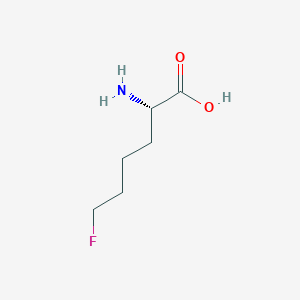
(5-Methylhexan-2-yl)(thiophen-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methylhexan-2-yl)(thiophen-2-ylmethyl)amine is an organic compound with the molecular formula C12H21NS and a molecular weight of 211.37 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and an amine group attached to a branched alkyl chain. The presence of both the thiophene and amine functionalities makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylhexan-2-yl)(thiophen-2-ylmethyl)amine typically involves the reaction of thiophene-2-carbaldehyde with 5-methylhexan-2-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Methylhexan-2-yl)(thiophen-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or iodine (I2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
(5-Methylhexan-2-yl)(thiophen-2-ylmethyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of (5-Methylhexan-2-yl)(thiophen-2-ylmethyl)amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and thiophene functionalities. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of (5-Methylhexan-2-yl)(thiophen-2-ylmethyl)amine.
5-Methylhexan-2-amine: Another precursor used in the synthesis.
Thiophene derivatives: Compounds containing the thiophene ring, which exhibit similar chemical properties.
Uniqueness
This compound is unique due to the combination of its thiophene ring and branched alkyl amine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H21NS |
|---|---|
Molecular Weight |
211.37 g/mol |
IUPAC Name |
5-methyl-N-(thiophen-2-ylmethyl)hexan-2-amine |
InChI |
InChI=1S/C12H21NS/c1-10(2)6-7-11(3)13-9-12-5-4-8-14-12/h4-5,8,10-11,13H,6-7,9H2,1-3H3 |
InChI Key |
MQNMFWWIIFNOGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)NCC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B13274245.png)
![3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13274247.png)


![3-[(4,4-Dimethylpent-2-yn-1-yl)oxy]azetidine](/img/structure/B13274269.png)
![N-[1-(4-Fluorophenyl)propyl]cyclopropanamine](/img/structure/B13274276.png)

![3-(Bromomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13274285.png)
![5-Bromo-2-[(but-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13274289.png)
amine](/img/structure/B13274293.png)
![2-Propyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2h)-one](/img/structure/B13274296.png)
amine](/img/structure/B13274301.png)
